molecular formula C12H14N2O B8597489 8-Hydroxy-2-methyl-4-dimethylaminoquinoline

8-Hydroxy-2-methyl-4-dimethylaminoquinoline

Cat. No. B8597489
M. Wt: 202.25 g/mol
InChI Key: RUYLNLZKAUTGGN-UHFFFAOYSA-N
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Patent
US06169095A

Procedure details

A mixture of 4-chloro-8-(2,6-dichloro-3-nitrobenzyloxy)-2-methylquinoline (200 mg) and N,N-dimethylformamide (3 ml) was heated under reflux for 18 hours. The reaction mixture was partitioned into ethyl acetate and saturated aqueous solution of sodium bicarbonate. The organic layer was washed with water, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by preparative thin-layer chromatography (dichloromethane-methanol) to give 8-hydroxy-2-methyl-4-dimethylaminoquinoline (26 mg) as a brownish powder.
Name
4-chloro-8-(2,6-dichloro-3-nitrobenzyloxy)-2-methylquinoline
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([O:12]CC3C(Cl)=CC=C([N+]([O-])=O)C=3Cl)[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:25])[CH:3]=1.[CH3:26][N:27](C)[CH:28]=O>>[OH:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[C:4]([CH3:25])[CH:3]=[C:2]2[N:27]([CH3:28])[CH3:26]

Inputs

Step One
Name
4-chloro-8-(2,6-dichloro-3-nitrobenzyloxy)-2-methylquinoline
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC(=NC2=C(C=CC=C12)OCC1=C(C(=CC=C1Cl)[N+](=O)[O-])Cl)C
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned into ethyl acetate and saturated aqueous solution of sodium bicarbonate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative thin-layer chromatography (dichloromethane-methanol)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC=C2C(=CC(=NC12)C)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.